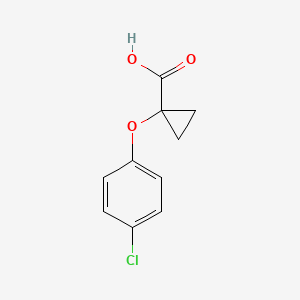

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOVUSTVSOEJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252760-19-2 | |

| Record name | 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Base-Catalyzed Nucleophilic Substitution

- Reactants : 4-chlorophenol and cyclopropane-1-carboxylic acid ester (e.g., methyl or ethyl ester).

- Catalysts : Common bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3).

- Solvent : Polar aprotic solvents like acetone, dimethylformamide (DMF), or ethanol-water mixtures.

- Conditions : Heating typically between 50°C to 100°C to promote reaction kinetics.

- Mechanism : The base deprotonates 4-chlorophenol, generating the phenolate ion, which attacks the electrophilic carbon of the ester, displacing the ester group and forming the ether linkage.

- Workup : Acidification to precipitate the carboxylic acid, followed by filtration and purification.

This method is widely documented in patent literature and industrial synthesis protocols, offering moderate to high yields and scalability.

Continuous Flow Synthesis for Industrial Scale

- Process : Continuous flow reactors allow precise control of temperature, mixing, and reaction time.

- Advantages : Improved yield, reproducibility, and safety when handling reactive intermediates.

- Catalysts and Reagents : Similar to batch processes but optimized for flow conditions.

- Outcome : Enhanced purity and reduced reaction times compared to batch synthesis.

This method is increasingly adopted in industrial settings for efficient production.

Cyclopropanecarboxylate Intermediate Preparation

- Preparation of cyclopropanecarboxylates, which serve as key intermediates, involves the cyclopropanation of alkenes or the functionalization of cyclopropane rings with carboxyl groups.

- Methods include:

- Reaction of haloalkanes with malonate esters followed by hydrolysis.

- Use of diazo compounds and transition metal catalysts to form cyclopropane rings.

- These intermediates are then reacted with 4-chlorophenol to yield the target compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Base | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Base-catalyzed nucleophilic substitution | 4-chlorophenol + cyclopropane ester | NaOH, K2CO3, Na2CO3 | Acetone, DMF, ethanol | 50–100 | 70–85 | Common lab and industrial method |

| Continuous flow synthesis | Same as above | Optimized bases/catalysts | Flow-compatible solvents | Controlled (50–90) | 80–90 | Scalable, efficient, better control |

| Cyclopropanecarboxylate intermediate route | Haloalkane + malonate esters | Transition metals (e.g., Cu, Rh) | Various organic solvents | Variable | 60–80 | Requires intermediate synthesis step |

Research Findings and Optimization Notes

- Catalyst Selection : Potassium carbonate is often preferred for its mild basicity and compatibility with phenols, minimizing side reactions.

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity of phenolate ions, improving reaction rates and yields.

- Temperature Control : Elevated temperatures accelerate the reaction but may cause side reactions or degradation; thus, optimization is essential.

- Purification : Acidification post-reaction precipitates the acid product, which can be purified by recrystallization or chromatography.

- Stability : The compound is stable under standard laboratory conditions but sensitive to prolonged light and heat exposure, which should be considered during synthesis and storage.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, ketones, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid is utilized as a building block in the synthesis of various pharmaceutical agents. Its chlorophenyl group contributes to the biological activity of the final compounds.

- Case Study : Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit anti-inflammatory and analgesic properties. For instance, compounds derived from this acid have been tested for their efficacy in treating pain and inflammation, showing promising results in preclinical studies.

Agrochemical Development

The compound is also significant in the development of herbicides and pesticides. Its ability to modify plant growth responses makes it a candidate for creating selective herbicides.

- Case Study : A study highlighted the synthesis of herbicidal agents based on cyclopropane carboxylic acids, where 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid was used to enhance herbicidal activity against certain weed species while minimizing damage to crops.

Toxicological Considerations

While 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid has potential applications, it is essential to consider its safety profile. Toxicological studies indicate that it may cause skin irritation and is harmful if ingested.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|---|---|

| 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid | 1252760-19-2 | C₁₀H₉ClO₃ | 212.63 | - | - |

| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | 345965-52-8 | C₁₀H₉BrO₂ | 257.09 | 1.671 | - |

| 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | 869970-64-9 | C₁₀H₈ClFO₂ | 214.62 | 1.487 | 3.81 |

| 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | 16728-01-1 | C₁₁H₁₂O₃ | 192.21 | - | - |

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -SO₂) lower the pKa of the carboxylic acid, enhancing reactivity in nucleophilic reactions .

- Biological Activity : Halogenated derivatives, particularly bromo and fluoro analogs, show promise in medicinal chemistry due to improved bioavailability and target binding .

- Synthetic Accessibility : Cyclopropane carboxylic acids with aryl substituents are typically synthesized via cyclopropanation reactions or cross-coupling methodologies .

Biologische Aktivität

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid (CPCA) is a compound of interest in the field of medicinal chemistry and agricultural science due to its biological activities. This article reviews the biological activity of CPCA, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

- IUPAC Name : 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid

- Molecular Formula : C10H9ClO3

- CAS Number : 1252760-19-2

CPCA primarily acts as an inhibitor of specific enzymes involved in plant growth regulation and has shown potential in modulating ethylene biosynthesis. Ethylene is a key hormone in plants that regulates various physiological processes, including fruit ripening and senescence.

Inhibition of Ethylene Production

Research indicates that CPCA can inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme essential for ethylene production in plants. The inhibition of ACO leads to delayed ripening and senescence, which can be beneficial for extending the shelf life of fruits and vegetables.

Table 1: Inhibitory Effects on Ethylene Biosynthesis

| Compound | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

The binding affinity demonstrated by CPCA indicates its potential as a selective inhibitor for ACO, with a higher binding constant compared to other known inhibitors .

Application in Agriculture

In agricultural studies, CPCA has been utilized to control ripening in various fruits. For instance, its application on peaches resulted in significant delays in softening and color change, enhancing post-harvest quality .

Clinical Implications

While primarily studied for agricultural applications, the pharmacological potential of CPCA is also being explored. Its ability to modulate hormonal pathways may have implications for therapeutic strategies targeting conditions related to hormone dysregulation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of CPCA and its analogs. The introduction of different substituents on the cyclopropane ring has been shown to affect both the potency and selectivity of ACO inhibition.

Table 2: SAR Analysis of Cyclopropane Derivatives

| Compound | ACO Inhibition (IC50 μM) |

|---|---|

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | 6.5 |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | 6.4 |

| 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid | 6.2 |

These findings suggest that modifications to the chlorophenoxy group can enhance biological activity while maintaining desirable properties for agricultural use .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 1-(4-chlorophenoxy)cyclopropane-1-carboxylic acid?

Methodological Answer: A two-step approach is commonly employed:

Cyclopropanation : React 4-chlorophenol with a cyclopropane precursor (e.g., cyclopropanecarbonyl chloride) under basic conditions to form the phenoxy-cyclopropane intermediate .

Carboxylation : Introduce the carboxylic acid group via hydrolysis or oxidation, ensuring strict control of reaction temperature (e.g., 80–100°C) to avoid ring-opening side reactions .

Purification via recrystallization (using ethanol/water mixtures) is critical, leveraging the compound’s melting point (150–152°C) to validate purity .

Q. Which analytical techniques are optimal for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring integrity and substituent positions. The deshielded protons on the cyclopropane ring typically appear at δ 1.5–2.5 ppm .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., chlorophenyl byproducts) and quantify purity ≥95% .

- Melting Point Analysis : Compare observed mp (150–152°C) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from stereochemical variability or assay conditions. To address this:

Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test their individual bioactivities .

Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HepG2 for metabolic stability) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450 isoforms) and correlate with experimental IC values .

Q. What experimental designs are recommended to study metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) in full-scan mode (m/z 100–800) to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with reference standards .

- Kinetic Analysis : Calculate intrinsic clearance (CL) using the substrate depletion method, ensuring correction for nonspecific binding .

Q. How can researchers mitigate cyclopropane ring-opening during functionalization reactions?

Methodological Answer:

- Reagent Selection : Avoid strong acids/bases; use mild catalysts (e.g., Pd(OAc) for cross-couplings) to preserve ring stability .

- Temperature Control : Maintain reactions below 50°C to prevent thermal ring strain release .

- Protecting Groups : Temporarily protect the carboxylic acid moiety (e.g., as a methyl ester) during nucleophilic substitutions to reduce electron-withdrawing effects on the cyclopropane .

Q. What strategies ensure safe handling and waste disposal during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods, especially when handling cyclopropanecarbonyl chloride intermediates .

- Waste Segregation : Collect halogenated organic waste separately and neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency Protocols : For skin/eye exposure, rinse immediately with water (15+ minutes) and consult safety data sheets (SDS) for compound-specific first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.